molecular formula C20H18N4O2 B10992853 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide

Cat. No.: B10992853
M. Wt: 346.4 g/mol
InChI Key: IPNMPDZSGYBQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide is a synthetic compound that combines the structural motifs of indole and imidazole. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of the benzyloxy group further enhances the compound’s potential for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the indole derivative.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed reaction.

    Coupling of Indole and Imidazole Derivatives: The final step involves coupling the indole and imidazole derivatives through an acetamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the imidazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles like amines or thiols can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Benzyl halides, amines, thiols

Major Products Formed

    Oxidation: Corresponding oxides of the indole and imidazole rings

    Reduction: Reduced imidazole derivatives

    Substitution: Substituted indole derivatives with various nucleophiles

Scientific Research Applications

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide involves its interaction with various molecular targets. The indole and imidazole rings can bind to multiple receptors and enzymes, modulating their activity. For example, the compound may inhibit bacterial cell division by targeting the FtsZ protein, a key functional protein in bacterial cell division .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
  • 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole

Uniqueness

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide is unique due to its specific combination of indole and imidazole rings with a benzyloxy group. This unique structure allows for diverse chemical interactions and potential biological activities that are not observed in other similar compounds .

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-(1H-imidazol-2-yl)-2-(6-phenylmethoxyindol-1-yl)acetamide

InChI

InChI=1S/C20H18N4O2/c25-19(23-20-21-9-10-22-20)13-24-11-8-16-6-7-17(12-18(16)24)26-14-15-4-2-1-3-5-15/h1-12H,13-14H2,(H2,21,22,23,25)

InChI Key

IPNMPDZSGYBQLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NC4=NC=CN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.